molecular formula C13H10FNO2 B6322279 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde CAS No. 946001-98-5

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde

Cat. No. B6322279
CAS RN: 946001-98-5
M. Wt: 231.22 g/mol
InChI Key: LMXOLMAFOZHPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde, also known as 6-fluoro-2-methoxybenzaldehyde, is an organofluorine compound with a wide range of applications. It is a colorless solid with a melting point of approximately 60°C. This chemical is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively in the scientific research community and is used in a variety of applications.

Advantages and Limitations for Lab Experiments

The use of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. Additionally, it is a relatively stable compound, making it suitable for use in various experiments. However, it is important to note that this compound is highly toxic and should be handled with care. Additionally, it is not suitable for use in biological experiments due to its toxicity.

Future Directions

The study of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde is still in its early stages, and there are many potential future directions. These include further research into its mechanism of action and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be conducted into its potential use as a fluorescent dye for imaging and detection applications. Additionally, research into the potential therapeutic effects of this compound could be conducted. Finally, further research into its toxicity and safety for use in biological experiments could be conducted.

Synthesis Methods

The synthesis of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde can be accomplished through several methods, including the condensation of 6-fluoropyridine and 2-methoxybenzaldehyde. This reaction is typically carried out in aqueous solution with a base such as sodium hydroxide. The reaction is then followed by a catalytic reduction with a metal hydride. Other methods of synthesis include the reaction of 6-fluoropyridine with 2-methoxybenzyl bromide followed by a catalytic hydrogenation.

Scientific Research Applications

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of a range of active pharmaceutical ingredients, including drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. It is also used as a reagent in the synthesis of a variety of agrochemicals. Additionally, it has been used in the synthesis of fluorescent dyes for use in imaging and detection applications.

properties

IUPAC Name

5-(6-fluoropyridin-3-yl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-4-2-9(6-11(12)8-16)10-3-5-13(14)15-7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOLMAFOZHPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.